molecular formula C13H12FNO2 B2626858 6-Fluoro-2-isopropylquinoline-4-carboxylic acid CAS No. 887206-68-0

6-Fluoro-2-isopropylquinoline-4-carboxylic acid

Cat. No. B2626858
CAS RN: 887206-68-0
M. Wt: 233.242
InChI Key: FGNVMVCNKBCCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 6-Fluoro-2-isopropylquinoline-4-carboxylic acid is 1S/C13H12FNO2/c1-7(2)12-6-10(13(16)17)9-5-8(14)3-4-11(9)15-12/h3-7H,1-2H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Fluoro-2-isopropylquinoline-4-carboxylic acid is a solid substance . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the sources I found.

Scientific Research Applications

Antimicrobial Activity

6-Fluoro-2-isopropylquinoline-4-carboxylic acid exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. Its unique chemical structure may interfere with microbial growth, making it a potential candidate for novel antibiotics or antifungal agents .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies have explored the anti-inflammatory effects of this compound. By modulating specific pathways, it could contribute to the development of anti-inflammatory drugs .

Cancer Research

Quinoline derivatives have drawn attention in cancer research due to their diverse biological activities. 6-Fluoro-2-isopropylquinoline-4-carboxylic acid might inhibit specific cancer cell lines or interfere with tumor growth pathways. Researchers continue to investigate its potential as an anticancer agent .

Neurological Disorders

The central nervous system is another area of interest. Quinoline-based compounds often exhibit neuroprotective effects. Researchers explore whether 6-Fluoro-2-isopropylquinoline-4-carboxylic acid could mitigate neurodegenerative diseases or enhance cognitive function .

Photophysical Properties

Quinoline derivatives can display interesting photophysical properties, including fluorescence. Researchers have studied their behavior in various solvents and under different conditions. These properties could have applications in sensors, imaging, or optoelectronic devices .

Chemical Synthesis and Medicinal Chemistry

Finally, this compound serves as a valuable building block in chemical synthesis. Medicinal chemists use it to create more complex molecules, potentially leading to novel drugs. Its versatility makes it an essential component in drug discovery and development .

properties

IUPAC Name

6-fluoro-2-propan-2-ylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-7(2)12-6-10(13(16)17)9-5-8(14)3-4-11(9)15-12/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNVMVCNKBCCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=C(C=C2)F)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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